molecular formula C11H7NO3S B6387955 3-(5-Formylthiophen-2-YL)picolinic acid CAS No. 1261989-97-2

3-(5-Formylthiophen-2-YL)picolinic acid

Cat. No.: B6387955
CAS No.: 1261989-97-2
M. Wt: 233.24 g/mol
InChI Key: NXBFDJTXVHPZBD-UHFFFAOYSA-N
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Description

3-(5-Formylthiophen-2-YL)picolinic acid is an organic compound that features a picolinic acid moiety substituted with a formylthiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylthiophen-2-YL)picolinic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process generally involves the coupling of 5-bromo-2-thiophenecarboxaldehyde with 2-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylthiophen-2-YL)picolinic acid can undergo several types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Formylthiophen-2-YL)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Formylthiophen-2-YL)picolinic acid largely depends on its application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Thiophen-2-YL)picolinic acid
  • 3-(5-Methylthiophen-2-YL)picolinic acid
  • 3-(5-Bromothiophen-2-YL)picolinic acid

Uniqueness

3-(5-Formylthiophen-2-YL)picolinic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

3-(5-formylthiophen-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO3S/c13-6-7-3-4-9(16-7)8-2-1-5-12-10(8)11(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBFDJTXVHPZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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